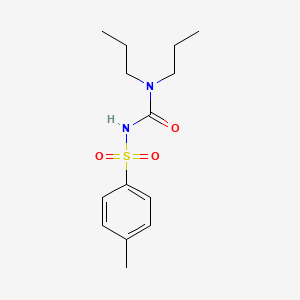

N-(4-sulfamoylphenyl)decanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-スルファモイルフェニル)デカンアミド: は、分子式C16H26N2O3S の化学化合物です。その独特の構造特性と生物活性のため、医薬品化学など、様々な分野での用途が知られています。

製法

合成ルートと反応条件: N-(4-スルファモイルフェニル)デカンアミドの合成には、通常、スルファニルアミド とデカン酸クロリド を、トリエチルアミン などの塩基の存在下で反応させる方法が用いられます。 反応は還流条件下で行われ、生成物は再結晶により精製されます .

工業的生産方法: 工業的な環境では、反応条件をより適切に制御し、収率を高めるために、連続フローリアクターを使用して合成をスケールアップすることができます。 グリーンケミストリーの原理、例えば溶媒を使用しない条件や、エタノールなどの環境に優しい溶媒を使用することが、プロセスを持続可能なものにするために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)decanamide typically involves the reaction of sulfanilamide with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, is also explored to make the process more sustainable .

化学反応の分析

反応の種類: N-(4-スルファモイルフェニル)デカンアミドは、以下のような様々な化学反応を起こします。

酸化: は、などの酸化剤を用いて酸化することができます。

還元: は、などの還元剤を用いて還元することができます。

置換: 特にスルホンアミド基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物:

酸化: スルホン酸の生成。

還元: アミンの生成。

置換: 置換スルホンアミドの生成.

科学研究での用途

化学: N-(4-スルファモイルフェニル)デカンアミドは、複素環化合物や医薬品を含むより複雑な分子の合成におけるビルディングブロックとして使用されます .

生物学: 様々な生理学的プロセスに関与する炭酸脱水酵素に対する酵素阻害剤としての可能性が検討されています .

医学: この化合物は、特定の酵素を阻害する能力により、がんや細菌感染症などの病気の治療のための新薬開発に期待が寄せられています .

科学的研究の応用

Chemistry: N-(4-sulfamoylphenyl)decanamide is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .

Biology: It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes .

Medicine: The compound shows promise in the development of new drugs for treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes .

Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .

作用機序

N-(4-スルファモイルフェニル)デカンアミドは、主に炭酸脱水酵素 の阻害を通じて効果を発揮します。これらの酵素は、組織内のpHとイオンバランスの調節に重要な役割を果たします。 これらの酵素を阻害することにより、この化合物は病原体やがん細胞の細胞プロセスを阻害し、死に至らしめる可能性があります .

類似化合物の比較

類似化合物:

- N-(4-スルファモイルフェニル)カルバモチオイルアミド

- N-(4-スルファモイルフェニル)-1,3,4-チアゾール-2-カルボキサミド

独自性: N-(4-スルファモイルフェニル)デカンアミドは、その長いアルキル鎖により、親油性と脂質膜との相互作用能力が向上している点が特徴です。 この性質により、他のスルホンアミド誘導体と比較して、細胞膜への浸透性が向上しています .

結論

N-(4-スルファモイルフェニル)デカンアミドは、様々な科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造により、幅広い反応に関与することが可能となり、新薬や特殊化学品の開発における貴重なツールとなっています。

類似化合物との比較

- N-(4-sulfamoylphenyl)carbamothioyl amides

- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness: N-(4-sulfamoylphenyl)decanamide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property makes it more effective in penetrating cell membranes compared to other sulfonamide derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new drugs and specialty chemicals.

特性

分子式 |

C16H26N2O3S |

|---|---|

分子量 |

326.5 g/mol |

IUPAC名 |

N-(4-sulfamoylphenyl)decanamide |

InChI |

InChI=1S/C16H26N2O3S/c1-2-3-4-5-6-7-8-9-16(19)18-14-10-12-15(13-11-14)22(17,20)21/h10-13H,2-9H2,1H3,(H,18,19)(H2,17,20,21) |

InChIキー |

FAGSBFXBWGCSCA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)

![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)